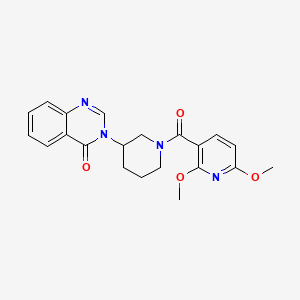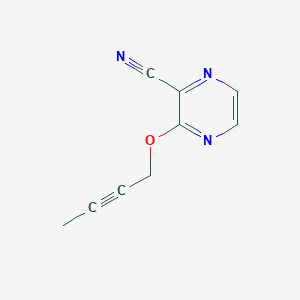
3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNQ belongs to the quinazolinone family of compounds and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Insecticidal Efficacy
A novel bis benzoxazin-4-one derivative was synthesized, leading to a new series of bis quinazolin-4(3H)-one derivatives through reactions with different nitrogen nucleophiles. The insecticidal efficacy of these compounds was evaluated, showing potential applications in pest control. The structural features of the synthesized compounds were confirmed by spectral analysis (El-Shahawi et al., 2016).
Cardiotonic Agents
Research on 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives carrying various 5-membered heterocyclic rings at the 4-position showed cardiotonic activity in anesthetized dogs, highlighting their potential as cardiotonic agents (Nomoto et al., 1991).
Antimalarial Drug Lead
Approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines were synthesized and evaluated for their antimalarial activity. This led to the discovery of a compound with high antimalarial activity, promising as an antimalarial drug lead (Mizukawa et al., 2021).
Antimicrobial Agents
A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showed antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).
Antihypertensive Agents
Piperidine derivatives with a quinazoline ring system were synthesized and tested for antihypertensive activity. Certain compounds produced strong hypotension in the spontaneously hypertensive rat model, suggesting their use as antihypertensive agents (Takai et al., 1986).
Antioxidant Studies
Synthesized quinazolin derivatives were characterized and tested for their antioxidant potential against DPPH and Nitric oxide radical scavengers. Some compounds showed excellent scavenging capacity, indicating their antioxidant properties (Al-azawi, 2016).
properties
IUPAC Name |
3-[1-(2,6-dimethoxypyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-10-9-16(19(23-18)29-2)20(26)24-11-5-6-14(12-24)25-13-22-17-8-4-3-7-15(17)21(25)27/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMRFRWIPNATFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2610910.png)

![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2610914.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610916.png)
![2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2610918.png)

![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)
![(4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2610921.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)
![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)

